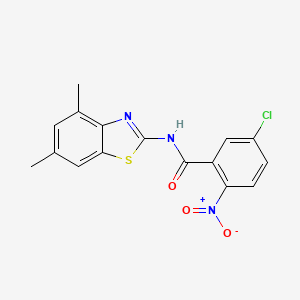

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-8-5-9(2)14-13(6-8)24-16(18-14)19-15(21)11-7-10(17)3-4-12(11)20(22)23/h3-7H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZUXACEOQJZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common synthetic route is the Knoevenagel condensation, where 2-mercaptoaniline reacts with chloroacetic acid to form 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide. This intermediate is then further reacted with nitrobenzoyl chloride under controlled conditions to introduce the nitro group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.

Substitution: : The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium methoxide (NaOCH3) for methylation.

Oxidation: : Nitroso derivatives.

Reduction: : Amines.

Substitution: : Alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is studied for its potential biological activities. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an antibacterial compound. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

- Structure : Differs in the substitution pattern: the thiazole ring is unsubstituted (vs. 4,6-dimethylbenzothiazole in the target compound), and the benzamide ring has 2,4-difluoro groups (vs. 2-nitro-5-chloro).

- Biological Activity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion conjugation, a mechanism critical in anaerobic metabolism .

- Crystal Packing: Stabilized by classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds, suggesting robust intermolecular interactions that may influence solubility and stability .

2-Chloro-4-Nitro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

- Structure : Shares the 2-nitrobenzamide core but incorporates a 4-(4-methoxy-3-methylphenyl) substituent on the thiazole ring instead of 4,6-dimethylbenzothiazole.

Comparative Data Table

Key Research Findings

Substituent Impact on Bioactivity :

- Nitro groups (as in the target compound and ’s analogue) are associated with increased electrophilicity, enhancing interactions with nucleophilic enzyme residues .

- Methyl groups on the benzothiazole ring (target compound) may improve metabolic stability by sterically shielding reactive sites .

Crystallographic Insights :

- Hydrogen-bonding patterns (e.g., N–H⋯N in ’s compound) correlate with molecular packing and stability, which could inform formulation strategies for the target compound .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for ’s analogue (amide coupling of acyl chlorides with aminothiazoles), though purification may require optimization due to increased steric hindrance from dimethyl groups .

Biological Activity

5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole derivative family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is with a molecular weight of approximately 423.87 g/mol. The structure features a benzothiazole moiety , a chlorine atom , and a nitro group , which are critical for its biological activities.

Synthesis

The synthesis of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves several steps:

- Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole core through the reaction of 2-mercaptoaniline with chloroacetic acid.

- Nitration : The resultant intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Chlorination : Chlorination is performed using thionyl chloride or phosphorus pentachloride to incorporate the chloro substituent.

- Amidation : Finally, the chlorinated benzothiazole is reacted with nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting essential bacterial enzymes or cellular processes, thereby inhibiting growth and replication. Notably, it has shown effectiveness against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). Key findings from studies include:

- Cell Proliferation Inhibition : Significant reduction in cell viability was observed in treated A431 and A549 cells.

- Apoptosis Induction : Flow cytometry assays confirmed that treatment led to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound induced cell cycle arrest at specific phases, contributing to its anticancer effects .

Mechanistic Insights

The biological activity of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be attributed to its ability to interact with specific molecular targets:

- The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors.

- It has been shown to inhibit key signaling pathways such as AKT and ERK in cancer cells, which are crucial for cell proliferation and survival .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Contains both chloro and nitro groups | Strong antimicrobial and anticancer activity |

| 2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks dimethyl substituents | Reduced activity |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamide | Lacks nitro group | Lower antimicrobial potential |

Case Studies

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities. For instance:

- A study synthesized multiple benzothiazole compounds and evaluated their effects on A431 and A549 cell lines using MTT assays. The results indicated that certain derivatives significantly inhibited cell proliferation while promoting apoptosis .

- Another research effort highlighted the anti-inflammatory properties of these compounds alongside their anticancer effects by assessing cytokine levels in macrophages using ELISA techniques.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt coupling | DMF | DMAP | 68 | 98.5 |

| Acyl chloride route | Pyridine | None | 72 | 97.8 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 2.45 (s, 6H, CH), δ 8.22 (d, J=8 Hz, Ar-H) | |

| HRMS | [M+H] = 362.03 (calc. 362.05) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.